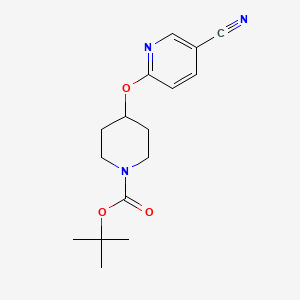

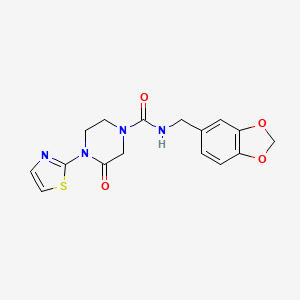

2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

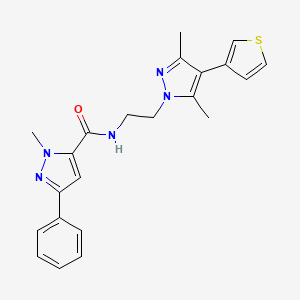

2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide is a chemical compound that belongs to the class of enamide compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields. In

Applications De Recherche Scientifique

Analogues and Their Biological Implications

The compound 2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide is closely related to a series of analogs studied for their biological and chemical properties. For instance, analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, have been explored for their potential to inhibit tyrosine kinase epidermal growth factor receptor (EGFR), a mechanism partly responsible for the drug's immunosuppressive effects. These molecules, including 2-cyano-3-hydroxy-N-(4-bromo-phenyl)but-2-enamide and others, exhibit similar crystal packing and hydrogen-bonding networks, suggesting a conformation favorable for binding EGFR's shallow ATP-binding pocket (Ghosh, Zheng, & Uckun, 1999).

Fluorine-Containing Compounds in Sensory Applications

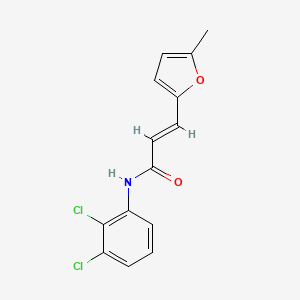

Fluorine-containing benzamide derivatives, through synthesis involving direct acylation reactions, have demonstrated significant potential in colorimetric sensing of fluoride anions, showcasing a drastic color transition observable by the naked eye. This property is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism, indicating the utility of such compounds in developing sensory applications for detecting fluoride ions in solutions (Younes et al., 2020).

Imaging Applications in Medical Research

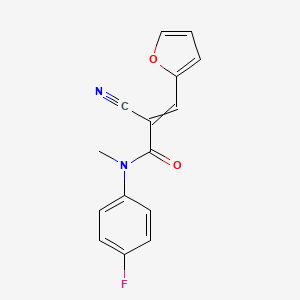

This compound and its derivatives have also found applications in medical imaging, particularly in positron emission tomography (PET) imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R). Such compounds are used as noninvasive tools for imaging reactive microglia and disease-associated microglia, contributing significantly to our understanding of neuroinflammation in vivo. This has implications for studying various neuropsychiatric disorders and developing new therapeutics targeting neuroinflammation (Horti et al., 2019).

Fluorine Substituted Compounds in Chemical Synthesis

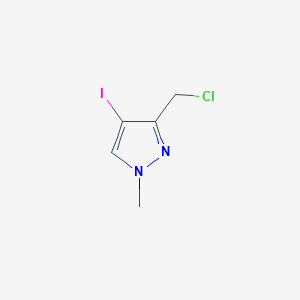

The synthesis of fluorine-substituted compounds like 3-cyano-2-methyl-benzo[b]furans through microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions highlights the chemical versatility of such compounds. These methods provide a convenient approach for preparing compounds in good yield, potentially useful in various synthetic and industrial applications (Ramarao et al., 2004).

Propriétés

IUPAC Name |

2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c1-18(13-6-4-12(16)5-7-13)15(19)11(10-17)9-14-3-2-8-20-14/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEATIPDOZWSNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)C(=O)C(=CC2=CC=CO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2701453.png)

![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2701462.png)

![(3Z)-3-[[hydroxy(methyl)amino]methylidene]-1H-indol-2-one](/img/structure/B2701469.png)